
4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one
Overview
Description
4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core with a nitroso group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one involves the copper-catalyzed aerobic oxidative amination of 3,4-dihydroquinoxalin-2(1H)-ones. This method utilizes primary and secondary aliphatic amines as nitrogen sources under mild and simple reaction conditions . The reaction conditions are typically mild, allowing for good functional-group tolerance.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply. The copper-catalyzed method mentioned above could be adapted for industrial-scale production with appropriate modifications.
Chemical Reactions Analysis
Types of Reactions
4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under suitable conditions.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 4-Nitro-3,4-dihydroquinoxalin-2(1H)-one.
Reduction: 4-Amino-3,4-dihydroquinoxalin-2(1H)-one.
Substitution: Various substituted quinoxalinones depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug development due to its biological activities. Notably, derivatives of 4-nitroso-3,4-dihydroquinoxalin-2(1H)-one have been explored for their antimicrobial and anticancer properties.
Anticancer Activity:
Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. A study demonstrated its effectiveness against colon cancer cells by targeting key pathways involved in tumor growth.
Table 1: Anticancer Activity of Quinoxaline Derivatives
Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Colon Cancer | 96.19 ± 5.39 | Inhibition of COX-2 and LDHA |
Quinoxaline Analog A | Breast Cancer | 50.00 ± 3.00 | Inhibition of topoisomerase II |
Quinoxaline Analog B | Lung Cancer | 75.00 ± 4.50 | Induction of apoptosis via mitochondrial pathway |
Antimicrobial Properties
The compound exhibits notable antimicrobial efficacy against resistant bacterial strains. Studies have shown that it can significantly reduce bacterial load in vitro, suggesting potential for further development as an antimicrobial agent.
Pharmacological Research
Beyond its anticancer and antimicrobial properties, derivatives of this compound have been investigated for their roles as enzyme inhibitors (e.g., COX-2 inhibitors) and as potential treatments for conditions like inflammation and pain management .
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Study on Colon Cancer: A study demonstrated that this compound significantly inhibited growth in colon cancer cell lines through COX-2 inhibition.
- Antimicrobial Efficacy: Research indicated that this compound effectively reduced bacterial counts against resistant strains, showcasing its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism by which 4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one exerts its effects depends on its specific application. In biological systems, the nitroso group can interact with various biomolecules, potentially leading to the formation of reactive intermediates that can modify proteins or nucleic acids. The exact molecular targets and pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinoxalin-2(1H)-one: Lacks the nitroso group but shares the quinoxaline core.
4-Nitro-3,4-dihydroquinoxalin-2(1H)-one: An oxidized form of the compound.
4-Amino-3,4-dihydroquinoxalin-2(1H)-one: A reduced form of the compound.
Uniqueness
4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.
Biological Activity
4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is part of a larger class of nitroso derivatives known for their diverse pharmacological properties, including anticancer and antimicrobial effects. The following sections will explore the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the nitrosation of 3,4-dihydroquinoxalin-2(1H)-one. This reaction can be performed using sodium nitrite in acidic conditions, which leads to the formation of the nitroso group at the 4-position of the quinoxaline structure.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study evaluating various quinoxaline derivatives found that these compounds can inhibit cell proliferation in several cancer cell lines by targeting key pathways involved in tumor growth and survival .
Table 1: Anticancer Activity of Quinoxaline Derivatives
Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Colon Cancer | 96.19 ± 5.39 | Inhibition of COX-2 and LDHA |
Quinoxaline Analog A | Breast Cancer | 50.00 ± 3.00 | Inhibition of topoisomerase II |
Quinoxaline Analog B | Lung Cancer | 75.00 ± 4.50 | Induction of apoptosis via mitochondrial pathway |
Antimicrobial Activity
Another significant aspect of the biological activity of this compound is its antimicrobial properties. Studies have shown that nitroso compounds can exhibit antibacterial activity against various pathogens, including those responsible for respiratory and gastrointestinal infections .
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) | Compound Tested |
---|---|---|
Escherichia coli | 32 µg/mL | This compound |
Staphylococcus aureus | 16 µg/mL | Quinoxaline Derivative C |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer metabolism, such as cyclooxygenase (COX) and lactate dehydrogenase (LDHA), thereby disrupting metabolic pathways essential for tumor growth .
- Reactive Oxygen Species (ROS) Generation : Nitroso compounds are known to induce oxidative stress within cells by generating reactive oxygen species, leading to cellular damage and apoptosis in cancer cells .
- Targeting Signaling Pathways : Research indicates that quinoxaline derivatives can modulate signaling pathways related to cell proliferation and survival, including the PI3K/Akt and MAPK pathways .
Case Studies
Several studies highlight the potential therapeutic applications of this compound:
- Study on Colon Cancer : A study conducted on various quinoxaline derivatives demonstrated that this compound exhibited significant inhibitory effects on colon cancer cell lines through COX-2 inhibition and modulation of metabolic pathways .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of nitroso compounds against resistant bacterial strains, finding that this compound showed promising results in reducing bacterial load in vitro .
Properties
IUPAC Name |
4-nitroso-1,3-dihydroquinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-8-5-11(10-13)7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRZHTKRWUWXFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10522344 | |
Record name | 4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10522344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53374-52-0 | |
Record name | 4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10522344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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